molecular formula C20H20ClFN4OS2 B2707525 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1215817-21-2

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No. B2707525
CAS RN: 1215817-21-2
M. Wt: 450.98
InChI Key: BMRXJPVYJVEDCL-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H20ClFN4OS2 and its molecular weight is 450.98. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic environments. The compounds, including those related to the N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride structure, have shown significant corrosion inhibition efficiencies, offering better stability and higher protection than previously reported benzothiazole inhibitors. These inhibitors can adsorb onto metal surfaces by both physical and chemical means, providing a promising approach for corrosion protection in industrial applications (Hu et al., 2016).

Antitumor Activity

Novel derivatives of benzothiazole have been prepared, including those with structural similarities to this compound, and evaluated for their cytostatic activities against various malignant human cell lines. These compounds showed promising cytotoxic activities, especially against cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2) cell lines, indicating their potential as antitumor agents (Racané et al., 2006).

Antimicrobial Activity

Research has also focused on synthesizing and evaluating the antimicrobial efficacy of benzothiazole derivatives. These studies have led to the development of compounds with significant activity against a variety of bacterial and fungal strains, highlighting the potential of this compound and related structures in developing new antimicrobial agents (Anuse et al., 2019).

Pharmacological Evaluation

Compounds bearing the benzothiazole moiety have been synthesized and evaluated for various pharmacological activities, including anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. This research suggests the therapeutic versatility of compounds structurally related to this compound, offering potential pathways for the development of new drugs (Gurupadayya et al., 2008).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS2.ClH/c1-24(2)8-3-9-25(20-23-16-7-5-14(21)11-18(16)28-20)19(26)13-4-6-15-17(10-13)27-12-22-15;/h4-7,10-12H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRXJPVYJVEDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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